Methyl 5,6-dihydro-2H-pyran-3-carboxylate Methyl 5,6-dihydro-2H-pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 85373-69-9
VCID: VC5455346
InChI: InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h3H,2,4-5H2,1H3
SMILES: COC(=O)C1=CCCOC1
Molecular Formula: C7H10O3
Molecular Weight: 142.154

Methyl 5,6-dihydro-2H-pyran-3-carboxylate

CAS No.: 85373-69-9

Cat. No.: VC5455346

Molecular Formula: C7H10O3

Molecular Weight: 142.154

* For research use only. Not for human or veterinary use.

Methyl 5,6-dihydro-2H-pyran-3-carboxylate - 85373-69-9

Specification

CAS No. 85373-69-9
Molecular Formula C7H10O3
Molecular Weight 142.154
IUPAC Name methyl 3,6-dihydro-2H-pyran-5-carboxylate
Standard InChI InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h3H,2,4-5H2,1H3
Standard InChI Key XWDSUYDGAOYBES-UHFFFAOYSA-N
SMILES COC(=O)C1=CCCOC1

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Methyl 5,6-dihydro-2H-pyran-3-carboxylate is characterized by a six-membered pyran ring with one double bond (between C5 and C6) and a methyl ester group at the C3 position. Its IUPAC name, methyl 3,6-dihydro-2H-pyran-5-carboxylate, reflects this substitution pattern . The compound’s planar structure enables conjugation between the carbonyl group and the unsaturated ring system, influencing its reactivity and stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H10O3C_7H_{10}O_3
Molecular Weight142.15 g/mol
IUPAC Namemethyl 3,6-dihydro-2H-pyran-5-carboxylate
SMILES NotationCOC(=O)C1=CCCOC1
InChI KeyXWDSUYDGAOYBES-UHFFFAOYSA-N

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of methyl 5,6-dihydro-2H-pyran-3-carboxylate can be achieved via intramolecular cyclization reactions. A common approach involves the base-catalyzed condensation of ethyl acetoacetate with 1,3-dibromopropane, followed by esterification. For instance, potassium carbonate facilitates the formation of the pyran ring, while methanol serves as both solvent and nucleophile for esterification.

Ethyl acetoacetate+1,3-dibromopropaneK2CO3Dihydropyran intermediateCH3OHMethyl ester\text{Ethyl acetoacetate} + 1,3\text{-dibromopropane} \xrightarrow{K_2CO_3} \text{Dihydropyran intermediate} \xrightarrow{CH_3OH} \text{Methyl ester}

Industrial Production

Industrial methods prioritize scalability and purity. Continuous flow reactors are employed to optimize reaction conditions (e.g., temperature, residence time) and enhance yield. Catalytic systems, such as alumina-supported acids, may further improve efficiency by reducing side reactions.

Table 2: Synthetic Routes Comparison

MethodConditionsYield (%)Purity (%)
Cyclization/EsterificationK2CO3K_2CO_3, CH3_3OH, reflux65–7595
Flow Reactor SynthesisAlumina catalyst, 150°C85–9099

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s α,β-unsaturated ester moiety makes it a valuable intermediate for Diels-Alder reactions, where it acts as a dienophile to form six-membered cycloadducts. These adducts are precursors to natural products like terpenoids and alkaloids. Additionally, the pyran ring can undergo hydrogenation to yield tetrahydropyran derivatives, which are common motifs in pharmaceuticals.

Research Gaps and Future Directions

Unexplored Synthetic Applications

The compound’s potential in asymmetric catalysis remains underexplored. Chiral variants of dihydropyran esters could serve as ligands for transition-metal catalysts, enabling enantioselective transformations. Computational studies (e.g., DFT calculations) may identify optimal substituents for enhancing stereochemical control.

Biological Screening

Comprehensive in vitro and in vivo studies are needed to validate hypothesized bioactivities. Priority targets include:

  • Kinase inhibition assays (e.g., EGFR, VEGFR) for anticancer potential.

  • Antiviral testing against RNA viruses (e.g., SARS-CoV-2, influenza).

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